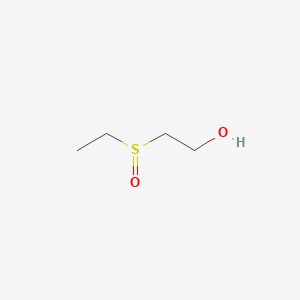

2-(Ethanesulfinyl)ethanol

CAS No.: 21975-18-8

Cat. No.: VC1664541

Molecular Formula: C4H10O2S

Molecular Weight: 122.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21975-18-8 |

|---|---|

| Molecular Formula | C4H10O2S |

| Molecular Weight | 122.19 g/mol |

| IUPAC Name | 2-ethylsulfinylethanol |

| Standard InChI | InChI=1S/C4H10O2S/c1-2-7(6)4-3-5/h5H,2-4H2,1H3 |

| Standard InChI Key | BKPCDGKOQNYNOA-UHFFFAOYSA-N |

| SMILES | CCS(=O)CCO |

| Canonical SMILES | CCS(=O)CCO |

Introduction

Chemical Identity and Structure

2-(Methylsulfonyl)ethanol, also known as 2-hydroxyethyl methyl sulfone, is an organosulfur compound with the molecular formula C₃H₈O₃S and a molecular weight of 124.16 g/mol . It features a methylsulfonyl group attached to an ethanol moiety, making it a valuable building block in organic synthesis.

Identification Data

| Parameter | Information |

|---|---|

| CAS Number | 15205-66-0 |

| Molecular Formula | C₃H₈O₃S |

| Molecular Weight | 124.16 g/mol |

| IUPAC Name | 2-methylsulfonylethanol |

| InChI Key | KFTYFTKODBWKOU-UHFFFAOYSA-N |

| SMILES Notation | CS(=O)(=O)CCO |

| Synonyms | 2-Hydroxyethyl methyl sulfone, 2-Methanesulfonylethanol, 2-Methanesulfonylethan-1-ol, 2-Methylsulfonyl ethyl alcohol |

These identification parameters provide a comprehensive chemical identity profile that uniquely identifies the compound among others in chemical databases .

Physical and Chemical Properties

2-(Methylsulfonyl)ethanol exists as either a clear yellow liquid or a low-melting solid, depending on the ambient temperature . Its physical state makes it versatile for various applications in organic synthesis.

Physical Properties

Solubility Profile

The compound demonstrates good solubility in water and limited solubility in organic solvents, which influences its applications in various reaction media:

| Solvent | Solubility |

|---|---|

| Water | Soluble |

| Chloroform | Slightly soluble |

| Ethyl Acetate | Slightly soluble |

This solubility profile makes it particularly useful as a phase-transfer agent in certain organic reactions .

Synthesis Methods

Multiple synthetic routes have been reported for preparing 2-(Methylsulfonyl)ethanol, with varying levels of efficiency and scalability.

Reaction with Methanesulfonyl Chloride

One common method involves:

-

Reacting epoxyethane with methanesulfonyl chloride

-

Using zinc in ethanol as a catalyst

-

Heating the mixture for approximately 0.25 hours

Oxidation of Sulfides

Another synthetic approach involves the oxidation of corresponding sulfides:

-

Using dihydrogen peroxide as the oxidizing agent

-

Employing (1+)*(PW₁₂O₄₀)(3-) in water at 20°C

-

Maintaining the reaction for approximately 0.5 hours

The general procedure for this oxidation method involves:

-

Preparing a mixture of PW₁₂ nanoflower catalyst (10 mg) with 30% H₂O₂ aqueous solution

-

Adding the substrate under stirring

-

Monitoring the reaction progress via TLC

-

Extracting the product with dichloromethane upon completion

Applications and Uses

2-(Methylsulfonyl)ethanol serves as a versatile reagent in various chemical processes, particularly in organic synthesis and pharmaceutical research.

Organic Synthesis Applications

The compound has demonstrated utility in several synthetic pathways:

-

Synthesis of Phenols: It serves as a reagent in the conversion of aryl fluorides to phenols

-

Preparation of Phosphorodiamidates: It is used in the synthesis of 2-(methylsulfonyl)ethyl N,N-bis(2-chloroethyl)phosphorodiamidate

-

Building Block: Functions as a versatile building block in creating more complex sulfur-containing compounds

Pharmaceutical Applications

In pharmaceutical research, the compound has shown relevance in:

-

Acetylcholinesterase Studies: Used in investigations of inhibitor and substrate moieties to acetylcholinesterase

-

Pharmaceutical Intermediates: Serves as an intermediate in the synthesis of pharmaceutical compounds, including isoindoline derivatives mentioned in patent literature

-

Modified iRNA Agents: Employed in the development of modified ribonucleic acid agents with potential therapeutic applications

Material Science Applications

When reacted with cotton cellulose, 2-(methylsulfonyl)ethanol yields methylsulfonylethyl substituents in the 2-O- to 6-O-positions of the monosubstituted D-glucopyranosyl unit, which has implications for material modifications .

| Classification | Details |

|---|---|

| GHS Pictogram | GHS07 (Warning) |

| Hazard Statements | H302 - Harmful if swallowed |

| H315 - Causes skin irritation | |

| H319 - Causes serious eye irritation | |

| H335 - May cause respiratory irritation | |

| WGK Germany | 3 (Severe hazard to waters) |

| Supplier | Product Size | Purity | Price (USD) |

|---|---|---|---|

| TCI Chemical | 25g | >98.0% (GC) | $134 |

| Alfa Aesar | 5g | 97% | $48.65 |

| Toronto Research Chemicals | 1g | Not specified | $135 |

| Toronto Research Chemicals | 10g | Not specified | $185 |

| Toronto Research Chemicals | 50g | Not specified | $275 |

| Santa Cruz Biotechnology | 10g | Not specified | $100 |

| Santa Cruz Biotechnology | 50g | Not specified | $319 |

This pricing information indicates that 2-(Methylsulfonyl)ethanol is a specialty chemical with relatively high cost per gram, reflecting its specialized applications in research and development .

Spectroscopic Data

Spectroscopic data provides critical information for compound identification and purity assessment.

NMR Spectroscopy Data

The 400 MHz ¹H NMR spectrum in DMSO-d₆ shows the following key shifts:

| Assignment | Shift (ppm) | Integration |

|---|---|---|

| OH | 5.090 | 1H |

| CH₂-OH | 3.810 | 2H |

| CH₂-SO₂ | 3.217 | 2H |

| CH₃-SO₂ | 2.981 | 3H |

This spectral data confirms the structural assignment of 2-(Methylsulfonyl)ethanol with the expected proton environments .

Mass Spectroscopy

The mass spectrum shows characteristic fragments with the molecular ion peak at m/z 124, corresponding to the molecular weight of C₃H₈O₃S. Key fragment ions include m/z 45 (base peak), m/z 81, and m/z 79, which are typical fragmentation patterns for this class of compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume